molecular formula C26H40O2 B8125255 IONONE

IONONE

Cat. No.: B8125255
M. Wt: 384.6 g/mol
InChI Key: SNQUZWOWPZQUQF-ONYUMSKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IONONE is a useful research compound. Its molecular formula is C26H40O2 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Toxicological Studies and Metabolic Activation : Alpha- and beta-ionone are known to induce liver microsomal P450 1A and 2B proteins in rats. This suggests potential applications in studying metabolic activation in chemical-induced toxicity (Jeong et al., 2002).

  • Cancer Research : A notable area of research is the application of beta-ionone in cancer studies. It has been shown to inhibit cell proliferation and induce apoptosis in gastric adenocarcinoma cell lines, influence metastasis of cancer, and potentially serve as an anticancer agent by affecting the MAPKs pathway in human mammary cancer cells (Liu et al., 2004a), (Liu et al., 2004b), (Liu et al., 2005). Beta-ionone also exhibits anti-proliferative and apoptotic effects on the human leukemia cell line K562 (Faezizadeh et al., 2016).

  • Microbiology and Soil Science : Beta-ionone inhibits the growth of a significant portion of the bacterial and fungal population in soil, with fungi being more sensitive than bacteria to it (Zajic & Kuehn, 1961).

  • Biotechnology and Enzymatic Studies : Efficient terpene hydroxylation catalysts based on P450 enzymes derived from actinomycetes can be used for the hydroxylation of alpha-ionone and beta-ionone in a recombinant E. coli whole cell system (Çelik et al., 2005). Aspergillus niger JTS 191 can convert alpha-ionone into various products, including cis-3-hydroxy-alpha-ionone, trans-3-hydroxy-alpha-ionone, and 3-oxo-alpha-ionone (Yamazaki et al., 1988).

  • Pharmacological Effects : Ionones, including alpha-ionone, have pharmacological effects including anticancer, chemopreventive, cancer promoting, melanogenesis, anti-inflammatory, and antimicrobial actions (Aloum et al., 2020).

  • Agricultural and Plant Studies : Alpha-ionone induces plant resistance to western flower thrips through a different mode of action than that of jasmonic acid and loliolide. It also has repellent effects on flea beetle and spider mite, while dihydro-alpha-ionone has attractant properties (Murata et al., 2019), (Cáceres et al., 2016).

  • Fragrance and Flavoring : Yarrowia lipolytica can produce natural beta-ionone, a fragrance component used in cosmetics and flavoring applications (Czajka et al., 2018).

  • Wine Adulteration Detection : Alpha and beta-ionone are potential markers for aroma adulteration in wine, and their concentrations can serve as indicators for potential adulteration (Langen et al., 2016).

Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one;(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H20O/c2*1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3;6-8,12H,5,9H2,1-4H3/b2*8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQUZWOWPZQUQF-ONYUMSKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C.CC1=CCCC(C1C=CC(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C.CC1=CCCC(C1/C=C/C(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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